N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidines are a class of chemical compounds that have been found to exhibit a wide range of biological activities . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .
Synthesis Analysis
The literature describes several methods for the synthesis of thieno[2,3-d]pyrimidines . One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on the specific locations of the dimethylamino and sulfanylacetamide groups on this ring system.
Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the ring system . For example, reactions could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form a pyrido[2,3-d]pyrimidin-5-one, and elimination of N,N-dimethylpropionamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on its specific structure. Thieno[2,3-d]pyrimidines in general are solid compounds that can exhibit a range of melting points, solubilities, and other properties depending on their specific substituents .
Scientific Research Applications
- Notably, compounds 13b and 29e demonstrated excellent antimycobacterial activity, with MIC values in the range of 6–8 μM .
Antitubercular Activity
Mycobacterial Oxidative Phosphorylation Pathway Probe
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidines can also vary widely depending on their specific structure and the biological target. For example, some derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-13(2)8(14)5-16-10-7-3-4-15-9(7)11-6-12-10/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLAJSEROBMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC=NC2=C1C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.